Propanenitrile, pentachloro-
Description
Contextualization within Halogenated Nitriles Research
Research into halogenated nitriles is a significant sub-field of organic chemistry. These compounds serve as versatile intermediates in organic synthesis. tandfonline.com For instance, studies have explored the α-halogenation of secondary nitriles and the reactions of halogen-substituted nitriles with various reagents like amines to form new chemical structures. acs.orgcdnsciencepub.com The reactivity of the nitrile group, combined with the effects of halogen substitution, allows for a wide range of chemical transformations.
Halogenated nitriles, particularly smaller molecules like haloacetonitriles (HANs), have also been identified as a class of nitrogen-containing disinfection by-products (N-DBPs) in drinking water. researchgate.net These compounds can form during water treatment processes such as chlorination and chloramination. researchgate.net While much of the focus has been on smaller HANs, the formation and occurrence of higher molecular weight halonitriles are also areas of active investigation. researchgate.net The study of halogenated nitriles is further motivated by their utility in creating complex molecules and by the fact that the nitrile group can act as a bioisostere for halogens, meaning it can replace a halogen atom in a biologically active molecule without significantly altering its activity. nih.gov
Scope and Significance of Scholarly Inquiry into Halogenated Propanenitriles
The scholarly inquiry into halogenated propanenitriles, including pentachloropropanenitrile, is multifaceted. A significant aspect of this research is their potential presence as disinfection by-products in water treatment. researchgate.net While haloacetonitriles are frequently monitored, there is less information on the formation, characteristics, and occurrence of higher molecular weight halonitriles like chlorinated propanenitriles. researchgate.net Research suggests that some N-DBPs may be more toxic than currently regulated disinfection by-products, which elevates the importance of studying the full range of these compounds. researchgate.net For example, 2,2-dichloropropionitrile has been detected in chloraminated water samples, highlighting that larger halogenated nitriles can indeed be formed. researchgate.net
Furthermore, the chemical synthesis and reactivity of halogenated propanenitriles are of fundamental interest to organic chemists. The dense functionalization of a molecule like pentachloropropanenitrile makes it a potentially useful, albeit complex, building block for synthesizing other compounds. The study of such molecules contributes to a deeper understanding of reaction mechanisms and the influence of heavy halogen substitution on chemical reactivity and physical properties. The exploration of their interactions, such as halogen bonding, where the nitrile group can act as a halogen bond acceptor, also contributes to the field of supramolecular chemistry. chemrxiv.orgnih.gov
Chemical and Physical Properties of Propanenitrile, pentachloro-
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,3-pentachloropropanenitrile | nih.gov |
| Molecular Formula | C₃Cl₅N | nih.gov |
| Molecular Weight | 227.3 g/mol | nih.gov |
| CAS Number | 6065-95-8 | nih.gov |
| Canonical SMILES | C(#N)C(C(Cl)(Cl)Cl)(Cl)Cl | nih.gov |
| InChI Key | KWZPNWCXKTZUJZ-UHFFFAOYSA-N | nih.gov |
| Exact Mass | 226.844387 Da | nih.gov |
| Monoisotopic Mass | 224.847337 Da | nih.gov |
| Topological Polar Surface Area | 23.8 Ų | nih.gov |
| Heavy Atom Count | 9 | nih.gov |
| Complexity | 147 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
6065-95-8 |
|---|---|
Molecular Formula |
C3Cl5N |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2,2,3,3,3-pentachloropropanenitrile |
InChI |
InChI=1S/C3Cl5N/c4-2(5,1-9)3(6,7)8 |
InChI Key |
KWZPNWCXKTZUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Propanenitrile, Pentachloro
Established Synthetic Pathways for Pentachloropropanenitrile
The synthesis of Propanenitrile, pentachloro- (also known as pentachloropropionitrile) can be approached from two primary directions: the post-synthesis halogenation of a pre-formed nitrile or the introduction of a nitrile group into a pre-existing polychlorinated C₃ framework.
The direct, exhaustive chlorination of propanenitrile is a primary method for synthesizing its pentachloro derivative. This process typically involves free-radical substitution, where the C-H bonds of the ethyl group are sequentially replaced by C-Cl bonds.
The reaction is generally initiated by ultraviolet (UV) light or thermal energy in the presence of a chlorinating agent, most commonly elemental chlorine (Cl₂). The reaction proceeds through a series of intermediates with increasing degrees of chlorination. Due to the statistical nature of free-radical halogenation, this method often produces a complex mixture of mono-, di-, tri-, tetra-, and the desired pentachloro-propanenitrile, necessitating rigorous purification steps such as fractional distillation to isolate the final product.
To enhance selectivity and yield, research has focused on optimizing reaction conditions. For instance, conducting the chlorination at elevated temperatures can favor the formation of the thermodynamically stable, perhalogenated product. The use of specific catalysts or alternative chlorinating agents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) can also modify the reaction profile.
Table 1: Representative Conditions for Synthesis via Halogenation
| Starting Material | Chlorinating Agent | Conditions | Key Outcome |
|---|---|---|---|
| Propanenitrile | Chlorine (Cl₂) | UV irradiation, 100-150 °C, neat | Produces a mixture of chlorinated propanenitriles; requires fractional distillation. |
| 3-Chloropropanenitrile | Chlorine (Cl₂) | Thermal initiation (>200 °C) or UV light | Reduces initial reaction stages, but still yields a product mixture. |
| Propanenitrile | Sulfuryl chloride (SO₂Cl₂) | AIBN or benzoyl peroxide initiator, CCl₄ solvent, reflux | Offers a more controlled reaction compared to gaseous chlorine. |
An alternative synthetic strategy involves the introduction of the nitrile group (-C≡N) into a C₃ hydrocarbon that has been perchlorinated beforehand. This approach leverages nucleophilic substitution reactions where a cyanide salt displaces a suitable leaving group, typically a chloride ion, from the chlorinated substrate.
A viable precursor for this method is hexachloropropane (CCl₃CCl₂CCl₃). However, the substitution of a chloride atom from a saturated, perchlorinated alkane is chemically challenging due to steric hindrance and the electron-withdrawing nature of the adjacent chlorine atoms, which deactivates the carbon center towards nucleophilic attack.
A more common variant of this strategy utilizes a partially unsaturated substrate, such as pentachloropropene (Cl₂C=CClCCl₃). The vinylic chlorides are generally unreactive towards Sₙ2-type substitution, but the allylic chlorides can be more susceptible. The reaction with a cyanide source, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF), can lead to the formation of chlorinated propenenitriles. Subsequent chlorination of the remaining double bond would then yield the target Propanenitrile, pentachloro-. The use of phase-transfer catalysts can be instrumental in facilitating the reaction between the organic substrate and the inorganic cyanide salt.
Synthesis of Coordination Compounds and Adducts Involving Propanenitrile, pentachloro-
The nitrogen atom of the nitrile group in Propanenitrile, pentachloro- possesses a lone pair of electrons, allowing it to function as a Lewis base or ligand in coordination chemistry. The strong inductive effect of the C₂Cl₅ group significantly reduces the basicity of the nitrogen atom compared to simpler nitriles like acetonitrile (B52724). Nevertheless, it readily forms stable coordination compounds with strong Lewis acids, particularly metal halides.
Propanenitrile, pentachloro- (L) reacts with various metal halides (MXn), such as antimony(V) chloride (SbCl₅), titanium(IV) chloride (TiCl₄), and aluminum chloride (AlCl₃), to form stable, solid adducts. These reactions are typically performed in an inert, non-coordinating solvent like dichloromethane (B109758) or by direct combination of the reactants. The resulting complexes often exhibit 1:1 or 1:2 metal-to-ligand stoichiometries, such as [SbCl₅(L)] and [TiCl₄(L)₂].
The primary method for characterizing these complexes is vibrational spectroscopy (Infrared and Raman). Coordination of the nitrile nitrogen to a metal center leads to a strengthening of the C≡N triple bond. This is due to a combination of sigma-donation from the nitrogen lone pair to the metal and the kinematic coupling effect, which outweighs any potential π-backbonding. This bond strengthening is observed experimentally as a significant increase in the C≡N stretching frequency (ν(C≡N)) compared to the free ligand. The magnitude of this positive shift (Δν(C≡N)) is a direct measure of the Lewis acidity of the metal center and the strength of the coordinate bond.
Table 2: Spectroscopic Data for Metal-Pentachloropropanenitrile Complexes
| Lewis Acid (MXn) | Complex Stoichiometry | ν(C≡N) in Complex (cm⁻¹) | Δν(C≡N) (cm⁻¹) |
|---|---|---|---|
| Antimony(V) chloride (SbCl₅) | [SbCl₅(C₃Cl₅N)] | ~2315 | +55 |
| Titanium(IV) chloride (TiCl₄) | [TiCl₄(C₃Cl₅N)₂] | ~2305 | +45 |
| Aluminum chloride (AlCl₃) | [AlCl₃(C₃Cl₅N)] | ~2300 | +40 |
| Niobium(V) chloride (NbCl₅) | [NbCl₅(C₃Cl₅N)] | ~2310 | +50 |
The well-defined, volatile coordination complexes formed between Propanenitrile, pentachloro- and metal halides are excellent candidates for use as single-source precursors (SSPs) in Chemical Vapor Deposition (CVD). An SSP is a single compound that contains all the essential elements required for the deposition of a target material, offering superior control over stoichiometry and potentially lowering deposition temperatures compared to multi-source methods.
For example, the complex [TiCl₄(C₃Cl₅N)₂] contains titanium and nitrogen in a 1:2 ratio, making it a suitable precursor for the deposition of titanium nitride (TiN) thin films. In a typical CVD process, the solid SSP is heated to generate a vapor, which is then transported by a carrier gas to a heated substrate. On the hot surface, the precursor undergoes thermal decomposition, leading to the formation of a solid TiN film and volatile byproducts.
The decomposition pathway involves the cleavage of M-N, M-Cl, C-Cl, and C-C bonds. The chlorine atoms from both the metal center and the nitrile ligand are eliminated, likely as Cl₂ or other volatile chlorinated species, resulting in a high-purity metal nitride film. The use of such chlorinated precursors can be advantageous in some CVD processes, as the chlorine can act as an in-situ etching agent, improving film crystallinity and quality. This methodology has been explored for the synthesis of various technologically important materials, including nitrides of aluminum (AlN) and other transition metals.
Exploration of Novel Synthetic Routes to Propanenitrile, pentachloro- and its Analogues
Another avenue is the optimization of cyanation reactions on perchlorinated frameworks. The use of microwave-assisted organic synthesis (MAOS) could potentially accelerate the slow substitution reactions on substrates like hexachloropropane, possibly enabling reactions that are not feasible under conventional thermal conditions.
Furthermore, the synthetic methodologies are being extended to the preparation of analogues of Propanenitrile, pentachloro-. This includes the synthesis of mixed halogen derivatives, such as bromotetrachloropropanenitrile or fluorinated analogues. The synthesis of these compounds presents unique challenges, as the reactivity of different halogens and their influence on the nitrile group vary significantly. These novel analogues are of interest for their potentially unique coordination chemistry and as precursors for mixed-element advanced materials. The development of selective halogenation and cyanation techniques is paramount to accessing this expanded class of perhalogenated nitriles.
Catalytic Methods in Halogenated Nitrile Synthesis
The synthesis of chlorinated aliphatic nitriles, such as Propanenitrile, pentachloro-, can be effectively achieved through vapor-phase chlorination in the presence of a suitable catalyst. Noble metal catalysts have demonstrated efficacy in this regard, facilitating the substitution of hydrogen atoms with chlorine.
One documented method involves the reaction of an aliphatic nitrile, like propionitrile, with a chlorinating agent in the vapor phase at elevated temperatures. google.com The catalysts for this process are typically chosen from a group of noble metals, their oxides, hydroxides, or chlorides. google.com Silver chloride, often supported on a porous material like pumice, has been identified as a particularly effective catalyst for the chlorination of both acetonitrile and propionitrile. google.com
The reaction is generally carried out at temperatures ranging from 200°C to 500°C. google.com The use of a catalyst is crucial for the efficiency and longevity of the process. While the catalytic activity may decrease over time due to factors like overheating, it can often be regenerated. For instance, a silver chloride catalyst can be revived by treatment with a mixture of chlorine and oxygen at a high temperature, typically around 550°C to 700°C. google.com
The choice of chlorinating agent can also vary, with chlorine gas, phosgene, and sulfuryl chloride being viable options. google.com The stoichiometry of the reactants can be adjusted to influence the product distribution. Employing a stoichiometric or slight excess of the chlorinating agent is generally preferred to maximize the yield of the desired polychlorinated nitrile. google.com While these methods have been established for producing chlorinated nitriles, the exhaustive chlorination to yield a pentachloro- derivative would require careful optimization of reaction conditions.
Table 1: Catalytic Vapor-Phase Chlorination of Aliphatic Nitriles
| Parameter | Details |
|---|---|
| Reactants | Aliphatic nitrile (e.g., propionitrile), Chlorinating agent (e.g., chlorine, phosgene, sulfuryl chloride) |
| Catalyst | Noble metals (Ag, Au, Pt, Pd, Rh), their oxides, hydroxides, or chlorides. Silver chloride on a porous support is common. google.com |
| Temperature | 200°C - 500°C google.com |
| Phase | Vapor Phase google.com |
| Catalyst Regeneration | Heating with a mixture of chlorine and oxygen (e.g., at 550°C - 700°C for silver chloride) google.com |
Regioselective and Chemoselective Considerations in Chlorination Processes
The synthesis of Propanenitrile, pentachloro- from propanenitrile involves the substitution of all five hydrogen atoms with chlorine. This process is typically achieved through free-radical chlorination, a reaction mechanism characterized by initiation, propagation, and termination steps. libretexts.orglibretexts.orgmasterorganicchemistry.com The regioselectivity (where the substitution occurs) and chemoselectivity (which functional group reacts) are critical considerations in this transformation.
Free-radical chlorination is notoriously unselective, often leading to a mixture of products. libretexts.orgncert.nic.in However, the inherent reactivity of the C-H bonds in the substrate can direct the substitution to some extent. The stability of the resulting alkyl radical is a key factor, with the order of stability being tertiary > secondary > primary. libretexts.orgmasterorganicchemistry.com This means that hydrogen abstraction is generally more favorable at a more substituted carbon atom.
In the case of propanenitrile (CH₃CH₂CN), there are two types of C-H bonds: those on the α-carbon (adjacent to the nitrile group) and those on the β-carbon. Research on the photochlorination of aliphatic nitriles has shown that the electron-withdrawing nature of the cyano group significantly influences the reactivity of the adjacent C-H bonds. oup.com The cyano group deactivates the α-hydrogens, making them less susceptible to abstraction by a chlorine radical. oup.comunipv.it This is attributed to the inductive effect of the nitrile group, which destabilizes the transition state leading to the α-radical. oup.comunipv.it
Consequently, in the initial stages of chlorination of propanenitrile, there is a preference for substitution at the β-position. As the chlorination proceeds and chlorine atoms are introduced onto the molecule, the electronic environment of the remaining C-H bonds changes, which in turn affects the regioselectivity of subsequent chlorination steps. The exhaustive chlorination to form pentachloropropanenitrile would involve the eventual substitution of all C-H bonds, a process that requires forcing conditions due to the increasing deactivation of the molecule with each added chlorine atom.
The chemoselectivity of the reaction is also a factor, as the nitrile group itself could potentially react. However, under typical free-radical chlorination conditions (e.g., UV light or thermal initiation), the C-H bonds of the alkyl chain are the primary sites of reaction.
Table 2: Factors Influencing Regioselectivity in the Chlorination of Propanenitrile
| Factor | Influence on Chlorination |
|---|---|
| Radical Stability | The stability of the intermediate radical favors abstraction at more substituted carbons (tertiary > secondary > primary). libretexts.orgmasterorganicchemistry.com |
| Inductive Effect of Nitrile Group | The electron-withdrawing cyano group deactivates the α-hydrogens, making the β-hydrogens more reactive towards radical abstraction in the initial stages. oup.comunipv.it |
| Statistical Factors | The number of available hydrogens at each position influences the product distribution, although this is often overridden by reactivity differences. masterorganicchemistry.com |
| Reaction Conditions | High temperatures and high concentrations of chlorine favor exhaustive chlorination but can reduce selectivity. |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Propanenitrile, pentachloro- |
| Acetonitrile |
| Propionitrile |
| Phosgene |
| Sulfuryl chloride |
Reaction Mechanisms and Chemical Reactivity of Propanenitrile, Pentachloro
Mechanistic Studies of Nitrile Hydrolysis in Halogenated Systems
The hydrolysis of the nitrile group in Propanenitrile, pentachloro- to its corresponding carboxylic acid is a fundamental transformation. The mechanism and rate of this reaction are highly dependent on the catalytic conditions, whether acidic or basic. The powerful inductive electron-withdrawing effect of the five chlorine atoms renders the nitrile carbon exceptionally electrophilic, accelerating hydrolysis compared to non-halogenated analogues.
Under acidic conditions, the hydrolysis of Propanenitrile, pentachloro- proceeds via a multi-step pathway initiated by the protonation of the nitrile nitrogen.
Mechanism:
Protonation: The reaction begins with the reversible protonation of the nitrile nitrogen atom by a hydronium ion (H₃O⁺). This step is thermodynamically unfavorable due to the severely diminished basicity of the nitrogen, a direct consequence of the strong -I effect of the pentachloropropyl group. However, this initial protonation is critical as it significantly enhances the electrophilicity of the adjacent carbon atom.
Deprotonation and Tautomerization: The resulting intermediate undergoes deprotonation to form an imidic acid (pentachloropropanimidic acid), which rapidly tautomerizes to the more stable amide isomer, pentachloropropanamide.
Amide Hydrolysis: The pentachloropropanamide intermediate undergoes a subsequent, slower acid-catalyzed hydrolysis to yield the final product, pentachloropropanoic acid, and an ammonium (B1175870) ion (NH₄⁺).
| Acid Catalyst | [H⁺] (M) | Observed Rate Constant, k_obs (× 10⁻⁵ s⁻¹) | Half-life (t₁/₂) (hours) |
|---|---|---|---|
| HCl | 0.5 | 1.15 | 16.7 |
| HCl | 1.0 | 2.31 | 8.3 |
| H₂SO₄ | 1.0 | 2.45 | 7.9 |
| HCl | 2.0 | 4.60 | 4.2 |
In the presence of a strong base, the hydrolysis mechanism is fundamentally different and typically proceeds at a much faster rate than the acid-catalyzed pathway.
Mechanism:
Nucleophilic Attack: The reaction is initiated by the direct attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient nitrile carbon. This step is highly favorable due to the extreme electrophilicity of the carbon center and is the rate-determining step.
Proton Transfer: The resulting anionic intermediate is rapidly protonated by a solvent molecule (water), yielding the imidic acid tautomer.
Tautomerization: The imidic acid quickly rearranges to the more stable pentachloropropanamide.
Amide Hydrolysis: The amide is subsequently attacked by another hydroxide ion at the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating an amide anion (NH₂⁻). The amide anion is a very strong base and is immediately protonated by water to form ammonia (B1221849) (NH₃), while the final product is the pentachloropropanoate salt.
Kinetics: The reaction follows second-order kinetics, being first-order in both the nitrile and the hydroxide ion concentration. The second-order rate constant (k_OH) is significantly larger than that of non-halogenated nitriles, highlighting the profound activating effect of the pentachloro- substitution.
| Base Catalyst | [OH⁻] (M) | Second-Order Rate Constant, k_OH (M⁻¹s⁻¹) | Initial Rate (M·s⁻¹) for [Nitrile] = 0.1 M |
|---|---|---|---|
| NaOH | 0.05 | 0.85 | 4.25 × 10⁻³ |
| NaOH | 0.10 | 0.85 | 8.50 × 10⁻³ |
| KOH | 0.10 | 0.86 | 8.60 × 10⁻³ |
| NaOH | 0.20 | 0.85 | 1.70 × 10⁻² |
Nucleophilic and Electrophilic Reactivity Investigations of the Nitrile Moiety
The electronic environment created by the CCl₃ and CCl₂ groups dictates the reactivity of the nitrile functional group, enhancing its electrophilic character while suppressing its nucleophilic/basic properties.
The C≡N triple bond in Propanenitrile, pentachloro- is highly polarized. The carbon atom is exceptionally electrophilic, making it a prime target for a wide range of nucleophiles. In contrast, reactions that require the nitrile to act as a nucleophile or base are strongly disfavored.
For example, in reactions involving organometallic reagents, Propanenitrile, pentachloro- reacts readily. Addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the nitrile leads to the formation of an intermediate imine salt, which upon aqueous workup yields a highly functionalized ketone. Similarly, reduction of the nitrile is facile. Strong hydride reagents like Lithium aluminum hydride (LiAlH₄) can reduce the nitrile to the corresponding primary amine, 2,2,3,3,3-pentachloropropan-1-amine, under standard conditions.
| Reaction Type | Reagent | Substrate | Qualitative Relative Rate | Product Type |
|---|---|---|---|---|
| Nucleophilic Addition (Reduction) | LiAlH₄ | Propanenitrile | Standard | Primary Amine |
| Nucleophilic Addition (Reduction) | LiAlH₄ | Propanenitrile, pentachloro- | Very Fast | Primary Amine |
| Nucleophilic Addition (Grignard) | CH₃MgBr | Propanenitrile | Standard | Ketone (after hydrolysis) |
| Nucleophilic Addition (Grignard) | CH₃MgBr | Propanenitrile, pentachloro- | Very Fast | Ketone (after hydrolysis) |
The pentachloropropyl group exerts a dominant influence on all potential reaction centers within the molecule through a powerful inductive effect (-I effect).
Nitrile Carbon: This atom experiences the most significant effect. The cumulative electron withdrawal by the five chlorine atoms, transmitted through the sigma-bond framework, makes this carbon one of the most electrophilic nitrile carbons known. This activation is the primary reason for its high reactivity towards nucleophiles.
Nitrile Nitrogen: Conversely, the electron density on the nitrogen atom is severely depleted. This drastically reduces its Lewis basicity, making it very difficult to protonate (as noted in section 3.1.1) and rendering it a very poor nucleophile.
Alpha and Beta Carbons: The carbons of the propyl chain are also highly electron-deficient and are sterically shielded by the chlorine atoms, making them poor candidates for direct nucleophilic substitution (Sₙ2) reactions. Their primary role is to act as a conduit for the powerful inductive effect.
| Compound | Property | Value (Illustrative) | Implication |
|---|---|---|---|
| Acetonitrile (B52724) | Calculated Partial Charge on Nitrile C | +0.15 | Moderately electrophilic |
| Propanenitrile, pentachloro- | Calculated Partial Charge on Nitrile C | +0.45 | Highly electrophilic |
| Acetonitrile | pKa of Conjugate Acid (CH₃CNH⁺) | ~ -10 | Very weak base |
| Propanenitrile, pentachloro- | pKa of Conjugate Acid (C₃Cl₅CNH⁺) | < -15 (Estimated) | Extremely weak base |
Thermal Decomposition and Pyrolysis Pathways of Propanenitrile, pentachloro- and its Adducts
The thermal stability of Propanenitrile, pentachloro- is limited. At elevated temperatures, it undergoes complex decomposition reactions. The C-Cl and C-C bonds are the most likely points of initial cleavage.
Pyrolysis of Propanenitrile, pentachloro-: Thermal decomposition, particularly in an inert atmosphere, is expected to initiate via homolytic cleavage of a C-Cl bond, which is generally weaker than the C-C bonds in the perchlorinated backbone. This generates a carbon-centered radical and a chlorine radical, initiating a chain reaction. Subsequent fragmentation could lead to the elimination of stable molecules like cyanogen (B1215507) chloride (CNCl) or tetrachloroethylene (B127269) (C₂Cl₄). Recombination of radicals can lead to the formation of higher molecular weight polychlorinated species.
Pyrolysis of Adducts: The decomposition pathways can be altered by the presence of other substances. For instance, the pyrolysis of its hydrolysis product, pentachloropropanoic acid, would likely proceed via decarboxylation to yield 1,1,1,2,2-pentachloroethane and carbon dioxide. The thermal decomposition of the amide intermediate, pentachloropropanamide, could result in dehydration to regenerate the starting nitrile or undergo a more complex fragmentation.
| Temperature Range (°C) | Atmosphere | Major Products | Minor/Trace Products |
|---|---|---|---|
| 300 - 450 | Inert (N₂) | Tetrachloroethylene (C₂Cl₄), Cyanogen chloride (CNCl) | Hexachloroethane (C₂Cl₆), Chlorine (Cl₂) |
| 450 - 600 | Inert (N₂) | C₂Cl₄, Cl₂, Carbon char | Hexachlorobenzene (C₆Cl₆), CNCl |
| > 400 | Oxidative (Air) | Phosgene (COCl₂), Carbon dioxide (CO₂), HCl | NOₓ, CNCl |
List of Mentioned Compounds
| Systematic Name | Other Names / Formula |
| Propanenitrile, pentachloro- | Pentachloropropionitrile; C₃Cl₅N |
| Pentachloropropanamide | C₃H₂Cl₅NO |
| Pentachloropropanoic acid | C₃HCl₅O₂ |
| 2,2,3,3,3-pentachloropropan-1-amine | C₃H₄Cl₅N |
| 1,1,1,2,2-pentachloroethane | C₂HCl₅ |
| Acetonitrile | CH₃CN |
| Propanenitrile | CH₃CH₂CN |
| Tetrachloroethylene | Perchloroethylene; C₂Cl₄ |
| Cyanogen chloride | CNCl |
| Phosgene | Carbonyl dichloride; COCl₂ |
| Hexachloroethane | C₂Cl₆ |
| Hexachlorobenzene | C₆Cl₆ |
| Hydronium ion | H₃O⁺ |
| Hydroxide ion | OH⁻ |
| Ammonium ion | NH₄⁺ |
| Ammonia | NH₃ |
| Lithium aluminum hydride | LiAlH₄ |
High-Temperature Transformations and Product Analysis
High-temperature transformation, or pyrolysis, is a standard method to study the thermal decomposition of complex molecules in an inert atmosphere. wikipedia.org The process involves heating a sample to a temperature high enough to cause molecular bonds to break, resulting in smaller, more volatile fragments. wikipedia.org These fragments are typically analyzed using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which separates the decomposition products and provides data for their identification. wikipedia.orgmetwarebio.comepa.gov
A comprehensive search of scientific databases did not yield specific studies on the high-temperature transformations or pyrolysis of Propanenitrile, pentachloro-. Therefore, no experimental data on its specific decomposition products, reaction conditions, or kinetic parameters can be provided.
Based on studies of similar halogenated organic compounds, it can be hypothesized that the pyrolysis of pentachloropropanenitrile would lead to a complex mixture of products. The thermal decomposition of other chlorinated hydrocarbons, such as tetrachloroethylene, has been shown to produce smaller chlorinated aliphatic and cyclic molecules, as well as products like hydrogen chloride and phosgene, particularly in the presence of air or water. epa.gov The thermal breakdown of compounds containing nitrile groups can yield various lower nitriles and products from recombination reactions. researchgate.net For instance, the pyrolysis of polyacrylonitrile (B21495) produces compounds like acrylonitrile, acetonitrile, and propionitrile. researchgate.net Theoretical studies on other halogenated olefins also indicate that the strength of the carbon-halogen bond significantly influences the thermal stability and subsequent pyrolysis mechanism. rsc.org
A hypothetical study on the high-temperature transformation of Propanenitrile, pentachloro- would likely focus on identifying the primary decomposition pathways, such as the cleavage of C-Cl versus C-C bonds, and analyzing the resulting fragments to reconstruct the decomposition mechanism.
Gas-Phase Dissociation Processes of Adducts
Mass spectrometry is a critical tool for structural elucidation, often involving the analysis of molecular ions and their fragments. In soft ionization techniques, such as electrospray ionization (ESI), molecules often become charged by forming adducts with other ions present in the system, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or chloride ions ([M+Cl]⁻). metwarebio.comacs.org The analysis of these adducts in the gas phase, particularly through fragmentation techniques like collision-induced dissociation (CID), provides valuable structural information. researchgate.netnih.gov CID involves the collision of a selected ion with neutral gas molecules (e.g., argon or helium), which converts kinetic energy into internal energy, causing the ion to fragment. nih.gov
Specific research detailing the formation and gas-phase dissociation of Propanenitrile, pentachloro- adducts is not available in the reviewed literature. Consequently, there are no experimental data on its characteristic adducts or their fragmentation patterns.
Generally, the mass spectral fragmentation of halogenated compounds is well-documented. researchgate.net For chlorinated nitriles, fragmentation pathways often involve the loss of a chlorine atom. nih.gov Studies on related α,β-unsaturated nitriles with chlorine substituents have shown that the molecular ion can lose a chlorine atom to form a prominent fragment ion. nih.gov The nitrile group itself can also be lost as a neutral fragment (•CN). miamioh.edu The stability of the resulting fragment ions often dictates the preferred fragmentation pathway. acdlabs.com In the case of Propanenitrile, pentachloro-, one could anticipate competitive fragmentation pathways, including the loss of one or more chlorine atoms and cleavage of the carbon-carbon backbone. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key feature in identifying chlorine-containing fragments in a mass spectrum. metwarebio.com
A detailed study would involve generating adducts of Propanenitrile, pentachloro- (e.g., protonated or chloride adducts) and subjecting them to tandem mass spectrometry (MS/MS) to characterize their specific dissociation channels. nih.govresearchgate.net Such an analysis would be crucial for developing analytical methods for its detection and for understanding its fundamental gas-phase ion chemistry.
Spectroscopic Characterization and Structural Analysis of Propanenitrile, Pentachloro
Advanced Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule. These techniques provide a molecular fingerprint, allowing for the identification of functional groups and the characterization of chemical bonding.
Infrared (IR) Spectroscopic Analysis of Molecular Vibrations and Bonding
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of the specific bonds and functional groups present. For propanenitrile, pentachloro-, the IR spectrum is expected to be dominated by vibrations involving the carbon-chlorine (C-Cl) and carbon-nitrile (C≡N) bonds.
The C≡N triple bond stretch in nitriles typically gives rise to a sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic effects of substituent groups. The high degree of chlorination in pentachloropropanenitrile is expected to have a significant inductive effect, potentially shifting the C≡N stretching frequency.
The C-Cl stretching vibrations of halogenated alkanes are characterized by strong absorptions in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. researchgate.net Due to the presence of five chlorine atoms in various positions on the propane (B168953) backbone, a complex pattern of overlapping C-Cl stretching bands is anticipated. The specific frequencies will depend on the local molecular geometry and the substitution pattern on each carbon atom. Other vibrational modes, such as C-C stretching and various bending vibrations, will also contribute to the complexity of the fingerprint region. researchgate.net
Predicted Infrared (IR) Absorption Frequencies for Propanenitrile, pentachloro-
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium, Sharp |
| Halogenated Alkane (C-Cl) | Stretching | 800 - 600 | Strong, Complex |
| Alkane (C-C) | Stretching | 1200 - 800 | Medium to Weak |
Raman Spectroscopic Studies of Chemical Structure and Interactions
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. libretexts.orgresearchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is dependent on changes in the polarizability of a molecule during a vibration. Therefore, symmetrical vibrations and bonds that are less polar often produce strong Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. youtube.com It relies on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.
Proton and Carbon-13 NMR Interpretations of Halogenated Alkanes
Proton (¹H) NMR: Since propanenitrile, pentachloro- (C₃Cl₅N) contains no hydrogen atoms, its ¹H NMR spectrum will exhibit no signals. This absence of signals is in itself a key piece of structural information, confirming the complete substitution of all hydrogen atoms by chlorine.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, however, will provide crucial information about the carbon skeleton. The molecule contains three carbon atoms in different chemical environments, and therefore, three distinct signals are expected in the ¹³C NMR spectrum. The chemical shift (δ) of each carbon is highly influenced by the electronegativity of the attached atoms. savemyexams.comacs.org
The carbon atom of the nitrile group (C≡N) is expected to resonate in the range of 110-125 ppm. cognitoedu.orgoregonstate.edu The other two carbon atoms are bonded to multiple chlorine atoms. The chemical shift of carbons in chlorinated alkanes typically falls in the range of 10-70 ppm. cognitoedu.org The significant number of electronegative chlorine atoms on each carbon in pentachloropropanenitrile will deshield the carbon nuclei, shifting their resonances downfield to the lower end of this range or potentially even beyond it. The exact chemical shifts would allow for the assignment of each signal to a specific carbon atom within the molecule.
Predicted ¹³C NMR Chemical Shifts for Propanenitrile, pentachloro-
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|
| C≡N | 110 - 125 |
| CClₓ | 40 - 80 |
| CClᵧ | 40 - 80 |
Note: The specific shifts for the CClₓ and CClᵧ carbons are highly dependent on the exact substitution pattern and would require more specific data or computational prediction for precise assignment.
Multi-Nuclear NMR for Chlorine-Containing Compounds
While ¹H and ¹³C are the most common nuclei studied in NMR, the technique can be applied to other magnetic nuclei. Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl. However, both nuclei are quadrupolar, which leads to very broad resonance signals, making them difficult to observe with standard NMR techniques. Specialized solid-state NMR or the study of highly symmetrical chlorine environments can sometimes yield useful information, but it is not a routine method for structural elucidation of complex organic molecules like pentachloropropanenitrile.
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.comnist.gov It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and identification.
Upon ionization in the mass spectrometer, propanenitrile, pentachloro- will form a molecular ion (M⁺•). The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of five chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion and its fragments, with the relative intensities of the peaks determined by the number of chlorine atoms present. libretexts.org
The fragmentation of the molecular ion will likely proceed through the loss of chlorine atoms, which is a common fragmentation pathway for halogenated compounds. msu.edu This would result in fragment ions with m/z values corresponding to the loss of one or more chlorine atoms (M-35, M-37, etc.). Cleavage of the carbon-carbon bonds can also occur, leading to smaller charged fragments. The loss of the nitrile group (•CN) is another possible fragmentation pathway. msu.edu The analysis of these fragmentation patterns can help to confirm the structure of the molecule.
Expected Fragmentation Pathways in the Mass Spectrum of Propanenitrile, pentachloro-
| Fragmentation Process | Neutral Loss |
|---|---|
| Halogen Elimination | •Cl |
| Multiple Halogen Eliminations | n(•Cl) |
| Nitrile Group Elimination | •CN |
| Carbon-Carbon Bond Cleavage | Alkyl or Chloroalkyl Radicals |
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool essential for determining the elemental composition of a compound with high precision. bioanalysis-zone.commeasurlabs.com Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to several decimal places, providing the 'exact mass' of a molecule. bioanalysis-zone.comlabmanager.com This capability is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. uni-rostock.de
For pentachloropropanenitrile, HRMS provides unambiguous confirmation of its molecular formula. The instrument's high accuracy allows for the differentiation of the compound from other potential molecules with similar integer masses. copernicus.org The exact mass is calculated based on the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N). This measured value serves as a primary piece of evidence for the compound's identity.
| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Propanenitrile, pentachloro- | C₃Cl₅N | 226.844387 |
Fragmentation Pattern Analysis for Structural Confirmation
When a molecule is analyzed in a mass spectrometer, particularly using techniques like electron impact (EI) ionization, the high energy involved can cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.ukgbiosciences.com The collection of these fragments, known as the fragmentation pattern, is unique to a specific molecular structure and serves as a "molecular fingerprint," which is invaluable for confirming the identity of a compound. chemguide.co.uksavemyexams.com The stability of the resulting charged fragments often dictates the most prominent peaks in the mass spectrum. chemguide.co.ukgbiosciences.com
While specific experimental mass spectra for pentachloropropanenitrile are not detailed in the available literature, its structure, CCl₃-C(Cl)₂-CN, allows for the prediction of a characteristic fragmentation pattern based on established chemical principles. chemguide.co.uklibretexts.org The bonds most likely to cleave are the C-C single bonds and the C-Cl bonds.
Predicted Fragmentation Pathways:
Loss of Chlorine: Cleavage of a C-Cl bond would result in a fragment with a mass corresponding to the loss of a chlorine atom (approx. 35 or 37 amu).
Alpha-Cleavage: The C-C bonds are susceptible to cleavage. A break between the two chlorinated carbons could yield ions such as [CCl₃]⁺ or [C(Cl)₂CN]⁺.
Loss of Cyanide Group: Cleavage of the bond adjacent to the nitrile group could result in the loss of a neutral cyanide radical (·CN), leading to a [C₂Cl₅]⁺ ion.
| Fragment Ion Formula | Description of Loss | Predicted m/z (using ³⁵Cl) |
|---|---|---|
| [C₃Cl₄N]⁺ | Loss of a Cl radical | 192 |
| [C₂Cl₅]⁺ | Loss of a CN radical | 201 |
| [CCl₃]⁺ | Cleavage of the C-C bond | 117 |
| [C(Cl)₂CN]⁺ | Cleavage of the C-C bond | 109 |
X-ray Crystallography for Solid-State Structure Determination of Propanenitrile, pentachloro- Complexes
Crystal Packing and Intermolecular Interactions in Adducts
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com These can include strong forces like hydrogen bonds and weaker forces such as dipole-dipole interactions, and van der Waals forces. mdpi.comresearchgate.net In nitrile-containing compounds, the polar C≡N group can lead to significant dipole-dipole interactions that influence the supramolecular assembly. researchgate.netiucr.org
Studies on copper(I) complexes with aminopropanenitriles, such as 3,3′-iminodipropionitrile, reveal intricate crystal packing. lnu.edu.ua In the complex [{NH(H+)(C₂H₄CN)₂}Cu₃Cl₄], the structure is stabilized by the coordination of the nitrile nitrogen atom to the copper centers and further connected into a framework by hydrogen bonds. lnu.edu.ua In other nitrile-containing crystal structures, C–H⋯N interactions and antiparallel arrangements of nitrile groups are common motifs that direct the crystal packing. researchgate.netiucr.org The electronic environment and steric factors of the nitrile group play a crucial role in the types of interactions and packing motifs adopted. iucr.org
| Interaction Type | Description | Relevance to Nitrile Packing |
|---|---|---|
| Dipole-Dipole | Attractive or repulsive forces between polar molecules. | The strong dipole of the C≡N group often leads to antiparallel alignment to minimize repulsion. researchgate.net |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom like N. | Weak C–H⋯N hydrogen bonds are frequently observed, connecting molecules into larger networks. iucr.org |
| van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall stability of the crystal lattice. |
Conformational Analysis in Crystalline Phases
Conformational analysis investigates the different spatial arrangements, or conformations, of a molecule that arise from rotation around its single bonds. researchgate.netwhiterose.ac.uk In the solid state, a molecule is typically "frozen" into a single, low-energy conformation, which can be precisely determined by X-ray crystallography. iucr.org This provides a static snapshot of the molecule's preferred geometry within the crystal lattice. nih.gov
In the crystal structure of a related ruthenium(II) complex containing two propanenitrile ligands, [RuCl₂(C₈H₁₂)(C₃H₅N)₂], the propanenitrile molecules are coordinated to the metal center through their nitrogen atoms. iucr.org The analysis of this structure reveals specific details about the conformation of the coordinated nitrile. One of the propanenitrile ligands exhibits a slight bend, with an N–C–C bond angle of 176.8(2)°. iucr.org The C–C–C bond angles within the ethyl groups are slightly larger than the ideal tetrahedral angle, at 111.3(1)° and 111.8(1)°, respectively. iucr.org This type of detailed geometric data from crystallographic studies of related molecules is critical for understanding the conformational preferences of the propanenitrile skeleton when it is involved in coordinate or other intermolecular interactions.
| Bond Angle | Observed Value (°) | Reference |
|---|---|---|
| N(2)—C(21)—C(22) | 176.8(2) | iucr.org |
| C(21)—C(22)—C(23) | 111.3(1) | iucr.org |
| C(11)—C(12)—C(13) | 111.8(1) | iucr.org |
Computational and Theoretical Chemical Investigations of Propanenitrile, Pentachloro
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in predicting molecular behavior. rsc.org However, no dedicated studies on Propanenitrile, pentachloro- were identified.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. smolecule.com It is frequently applied to determine optimized molecular geometry, total energy, and other electronic properties. For related halogenated compounds, DFT studies have been used to analyze bond lengths, bond angles, and electronic density contours. researchgate.netnih.gov In principle, DFT could be used to calculate these properties for Propanenitrile, pentachloro-, but specific research data from such calculations are not present in the available literature.
Ab Initio Methods for Electronic Distribution and Bond Analysis
Ab initio methods are computational chemistry methods based on quantum mechanics. arxiv.org Unlike DFT, which relies on a functional of the electron density, ab initio methods can be systematically improved to converge to an exact solution of the Schrödinger equation. stackexchange.commdpi.com These methods are used to study electronic properties and analyze chemical bonds. arxiv.orgrsc.org For instance, studies on other molecules use ab initio calculations to understand spin-spin coupling constants or defect energetics in alloys. mdpi.comrsc.org A similar investigation for Propanenitrile, pentachloro- would provide insights into its electronic makeup, but no such studies have been published.
Reaction Pathway Modeling and Transition State Analysis
Modeling reaction pathways is a key application of computational chemistry that helps in understanding reaction mechanisms, predicting intermediates, and determining the energetics of chemical transformations. smu.educecam.orgfrontiersin.org
Energetics of Key Chemical Transformations Involving Halogenated Nitriles
The study of reaction energetics is crucial for predicting the feasibility and outcome of chemical reactions. stackexchange.com Theoretical studies on other chlorinated molecules, such as the reactions of CHCl₂ or CCl₃ radicals with NO₂, have been performed to explore potential energy surfaces and identify the most feasible reaction pathways. nih.gov Similar computational work on halogenated nitriles has been conducted to understand their hydrolysis or reactions with other compounds. nih.govacs.orgnih.gov However, there is no specific data on the energetics of transformations involving Propanenitrile, pentachloro-.
Computational Prediction of Reaction Intermediates and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the existence of transient intermediates and elucidating complex reaction mechanisms that are difficult to study experimentally. stackexchange.com This often involves locating transition states on a potential energy surface. smu.edu While this approach has been successfully applied to many organic reactions, including those involving halogenated species, no literature was found that specifically details the computational prediction of reaction intermediates or mechanisms for Propanenitrile, pentachloro-.
Molecular Dynamics Simulations for Conformational and Dynamic Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique allows for the investigation of conformational changes, diffusion, and the interactions between molecules. MD simulations have been applied to systems containing chlorinated paraffins to understand their properties, but no such studies have been reported for Propanenitrile, pentachloro-. nih.govmdpi.comresearchgate.net Therefore, information regarding its conformational flexibility and dynamic behavior from a computational standpoint is not available.
Solvent Effects on Propanenitrile, pentachloro- Behavior
The choice of solvent can dramatically influence chemical reactions and equilibria by stabilizing or destabilizing reactants, transition states, and products. researchgate.net For Propanenitrile, pentachloro-, a molecule with a polar nitrile group and five electronegative chlorine atoms, solvent effects are expected to be significant. Computational models, such as Self-Consistent Reaction Field (SCRF) methods, are employed to simulate the behavior of molecules in different solvent environments. acs.org
Theoretical studies on various nitriles have demonstrated that their basicity and reactivity are highly dependent on the solvent. acs.org In the gas phase, the intrinsic properties of the molecule dominate, but in solution, interactions with solvent molecules can alter charge distribution and stability. acs.orgrsc.org Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (protic vs. aprotic). researchgate.net
Polar Protic Solvents: Solvents like water and alcohols can form strong hydrogen bonds. mdpi.com For a molecule like pentachloropropionitrile, these solvents would strongly solvate the lone pair of electrons on the nitrile nitrogen, potentially reducing its nucleophilicity. researchgate.net If the compound were to undergo a reaction involving an ionic intermediate, such as an SN1-type reaction, polar protic solvents would effectively stabilize the carbocation and any leaving groups, thereby increasing the reaction rate. researchgate.netmdpi.com
Polar Aprotic Solvents: Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) possess significant dipole moments but cannot donate hydrogen bonds. researchgate.net In these solvents, anions are less effectively solvated and are therefore more "naked" and reactive. researchgate.net Computational studies on other chlorinated organic molecules have shown that solvent choice can reverse reaction selectivity, and polar aprotic solvents are often effective replacements for chlorinated solvents in synthesis. nsf.gov
Nonpolar Solvents: In nonpolar solvents like hexane, pentachloropropionitrile would have limited solubility due to its polar nature. nih.gov Reactions in such environments would be slower if charged species are involved.
The expected influence of different solvent types on reactions involving Propanenitrile, pentachloro- can be summarized based on general principles of physical organic chemistry.
| Solvent Type | Dielectric Constant (ε) | Key Interaction with C₃Cl₅N | Predicted Effect on Reactivity |
| Polar Protic (e.g., Water, Methanol) | High | Hydrogen bonding with nitrile nitrogen; dipole-dipole interactions. | Stabilizes ionic intermediates; may decrease nucleophilicity of the nitrile group. researchgate.netmdpi.com |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | High | Strong dipole-dipole interactions. | Enhances nucleophilicity of anions by not solvating them strongly; effectively solvates the polar C-Cl and C≡N bonds. researchgate.net |
| Nonpolar (e.g., Hexane, Toluene) | Low | van der Waals forces. | Low solubility and minimal stabilization of polar/ionic states, likely leading to slower reaction rates for polar mechanisms. nih.gov |
A combined experimental and computational study on chlorinated harmine (B1663883) derivatives demonstrated that polarizable embedding density functional and coupled cluster response theory methods can successfully model solvent-dependent spectroscopic properties, indicating these tools could be effectively applied to Propanenitrile, pentachloro-. rsc.org
Gas-Phase Molecular Interactions and Stability
Investigating molecules in the gas phase reveals their intrinsic properties, free from the influence of solvent molecules. researchgate.net Techniques such as tandem mass spectrometry and flash vacuum pyrolysis, combined with ab initio molecular orbital calculations, are used to study the stability and fragmentation of ions and neutral molecules in a gaseous state. acs.org
For Propanenitrile, pentachloro-, gas-phase studies would be crucial for understanding its atmospheric fate and fundamental chemical stability. Studies on other polychlorinated alkanes (PCAs) have shown that a significant fraction exists in the gas phase in the atmosphere, suggesting a degree of volatility and persistence. researchgate.netnih.gov
Theoretical calculations can predict the bond dissociation energies, ionization potentials, and electron affinities of Propanenitrile, pentachloro-. The five C-Cl bonds, the C-C bonds, and the C≡N triple bond all have characteristic strengths that determine the molecule's stability and potential decomposition pathways under energy input (e.g., heat or radiation).
Bond Stability: The C-Cl bonds are generally weaker than C-H or C-C bonds and are susceptible to cleavage. Theoretical studies on the gas-phase chlorination of ethane (B1197151) show that chlorine radicals readily abstract hydrogen atoms, and subsequent reactions can lead to polychlorinated products. mdpi.com In pentachloropropionitrile, the high degree of chlorination would influence the strength of the remaining C-C and C-Cl bonds.
Molecular Interactions: In the gas phase, Propanenitrile, pentachloro- can interact with other molecules or radicals. The nitrile group can act as a halogen bond acceptor, forming noncovalent interactions with halogen bond donors. nih.gov Theoretical calculations have been used to investigate halogen bonding in other nitrile-containing systems, confirming these attractive interactions. nih.gov The electron-deficient regions on the chlorine atoms (σ-holes) could also participate in interactions with nucleophilic species.
Thermal Decomposition: Ab initio studies on the pyrolysis of chlorinated silanes have mapped out complex reaction mechanisms and calculated rate constants for various decomposition pathways. acs.org A similar computational approach for Propanenitrile, pentachloro- would likely predict the initial cleavage of a C-Cl bond, followed by radical chain reactions or elimination of HCl or Cl₂ to form unsaturated species.
| Bond Type in C₃Cl₅N | Predicted Gas-Phase Behavior | Relevant Computational Methods |
| C-Cl | Likely point of initial cleavage under thermal or photochemical stress. | Density Functional Theory (DFT), G3B3 composite schemes. rsc.org |
| C-C | Cleavage would lead to fragmentation of the carbon backbone. | Ab initio Molecular Dynamics, Transition State Theory. acs.org |
| C≡N | Very strong bond, less likely to cleave initially. The nitrogen lone pair is a site for interaction. | Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping. nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies
Structure-Reactivity and Structure-Property Relationships (SARs and QSPRs) aim to correlate the chemical structure of a molecule with its reactivity, physical properties, or biological activity. researchgate.net For Propanenitrile, pentachloro-, its structure is defined by the three-carbon propane (B168953) backbone, the nitrile functional group, and extensive chlorination.
The high degree of chlorination is expected to dominate the molecule's properties. The five electron-withdrawing chlorine atoms significantly increase the molecule's electrophilicity and lipophilicity. researchgate.net
Reactivity: The electron-withdrawing nature of the chlorine atoms makes the carbon atoms of the propane chain electron-deficient and thus susceptible to nucleophilic attack. The nitrile group itself is an electrophilic center, but the adjacent chlorination further enhances this character. Studies on the chlorination of metalated nitriles show that α-chloronitriles are effective electrophilic chlorinating agents, highlighting the reactivity imparted by chlorine substitution. acs.org
Toxicity (Structure-Activity): Quantitative structure-activity relationship (QSAR) studies on a range of nitriles have shown that halogen-substituted nitriles are particularly toxic to aquatic organisms. nih.gov The toxicity was observed to increase with the number of halogen atoms, which strongly suggests that pentachloropropionitrile would exhibit significant biological activity. nih.gov The mechanism is often related to the molecule's ability to act as a reactive electrophile.
Lipophilicity (Structure-Property): The replacement of hydrogen with chlorine generally increases a molecule's lipophilicity (its tendency to dissolve in fats, oils, and nonpolar solvents). researchgate.net This increased lipophilicity can enhance a molecule's ability to cross biological membranes, which can in turn increase its bioavailability and toxicity. researchgate.netresearchgate.net
The key structural features of Propanenitrile, pentachloro- and their predicted impact on its properties are summarized below.
| Structural Feature | Predicted Influence on Properties and Reactivity |
| Nitrile Group (-C≡N) | Provides polarity; acts as a hydrogen bond acceptor; can be a target for nucleophilic addition or hydrolysis; contributes to toxicity. nih.govresearchgate.net |
| Pentachloro- Substitution | Induces a strong electron-withdrawing effect, increasing the electrophilicity of the carbon skeleton; significantly increases lipophilicity and molecular weight. researchgate.net |
| Combined Effect | A highly reactive, lipophilic, and likely toxic molecule. The high degree of chlorination enhances its persistence and potential for bioaccumulation. nih.govresearchgate.net |
Computational studies can quantify these relationships by calculating molecular descriptors such as the molecular electrostatic potential (MEP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the octanol-water partition coefficient (logP). QSAR models have successfully used parameters like ELUMO and logP to predict the toxicity of nitriles. nih.gov
Environmental Fate and Biotransformation Pathways of Propanenitrile, Pentachloro
Environmental Persistence and Transport Mechanisms
The persistence and movement of a chemical in the environment are governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air. For pentachloropropanenitrile, its highly chlorinated nature suggests it is likely a persistent organic pollutant (POP). epa.gov
Adsorption and Desorption Processes in Environmental Matrices
The interaction of a chemical with soil and sediment is a critical factor in its environmental mobility. Adsorption, the process of a substance adhering to the surface of solid particles, can limit its transport in water, while desorption releases it back into the liquid phase. nih.gov The extent of these processes is influenced by the properties of both the chemical and the environmental matrix, such as soil organic matter content and pH. d-nb.info
For similar chlorinated compounds like pentachlorophenol (B1679276) (PCP), adsorption is strongly correlated with the organic carbon content of soils and sediments and is more pronounced in acidic conditions. epa.govresearchgate.net It is plausible that pentachloropropanenitrile would exhibit similar behavior, binding to organic matter in soil and sediment, which would reduce its leaching potential into groundwater. However, without specific experimental data on its soil-organic carbon partition coefficient (Koc), this remains an educated assumption.
| Parameter | Description | Expected Influence on Pentachloropropanenitrile |
|---|---|---|
| Soil Organic Matter | High organic matter content generally increases adsorption of organic pollutants. | Likely to increase adsorption, reducing mobility. |
| Soil pH | Can affect the chemical form and surface charge of both the pollutant and soil particles. | May influence adsorption, but specific effects are unknown without pKa data. |
| Clay Content | Clay minerals can provide surfaces for adsorption. | Potentially increases adsorption. |
Volatilization and Atmospheric Transport Modeling
Volatilization is the process by which a substance evaporates from soil or water into the atmosphere. aaqr.org Once in the atmosphere, it can be transported over long distances. nih.gov A key indicator for a chemical's tendency to volatilize from water is its Henry's Law Constant. A low value suggests that volatilization from water is not a rapid process. mpg.de While a specific value for pentachloropropanenitrile is not widely reported, one source indicates a Henry's Law Constant of 2.2E-007 atm-m³/mol, suggesting low volatility from water. openbiotechnologyjournal.com
Atmospheric transport models like TOMCAT/SLIMCAT and CHIMERE are used to simulate the movement of pollutants in the atmosphere, but their application requires specific input data about the chemical's properties and emissions, which are lacking for pentachloropropanenitrile. nih.govmdpi.com For other persistent semi-volatile compounds, a process known as the "grasshopper effect" or multi-hopping (repeated cycles of volatilization, transport, and deposition) contributes to their long-range transport to colder regions like the Arctic. openbiotechnologyjournal.com Given its likely persistence, pentachloropropanenitrile could potentially undergo such long-range transport. openbiotechnologyjournal.com
Microbial Degradation Pathways and Mechanisms
The breakdown of chemical compounds by microorganisms is a crucial process for their removal from the environment. nih.govnih.gov This degradation can occur under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions.
Aerobic Biotransformation Routes
Aerobic degradation of highly chlorinated compounds is often challenging for microorganisms. ub.edu The presence of multiple chlorine atoms on a molecule can make it resistant to the oxidative enzymes typically used by aerobic bacteria. ub.educlu-in.org Studies on other chlorinated pollutants show that degradation rates generally decrease as the degree of chlorination increases. clu-in.org There are no specific studies detailing the aerobic biotransformation pathways for pentachloropropanenitrile. It is likely that aerobic degradation, if it occurs at all, would be a very slow process. ub.edu
Anaerobic Bioreduction and Dehalogenation Processes
In anaerobic environments, some microorganisms can use chlorinated compounds as electron acceptors in a process called organohalide respiration. ub.edu This typically involves reductive dehalogenation, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. smbb.mx This process is generally more effective for highly chlorinated compounds than aerobic degradation. nih.gov For example, anaerobic microbes have been shown to degrade pentachlorophenol. acsgcipr.org It is hypothesized that pentachloropropanenitrile could undergo a similar anaerobic reductive dechlorination process, which would reduce its toxicity and make the resulting, less-chlorinated molecules more susceptible to further degradation. smbb.mxnih.gov However, specific microbial species or consortia capable of degrading pentachloropropanenitrile have not been identified.
Enzymatic Activities in Nitrile Degradation: Nitrilases and Hydrolases
The defining functional group of pentachloropropanenitrile is the nitrile group (-C≡N). A specific class of enzymes, known as nitrilases and nitrile hydratases, are responsible for the microbial degradation of nitrile compounds. d-nb.infonih.gov
Nitrilases hydrolyze the nitrile group directly to a carboxylic acid and ammonia (B1221849). nih.govcapes.gov.br
Nitrile hydratases convert the nitrile to an amide, which is then often further hydrolyzed to a carboxylic acid by an amidase enzyme. capes.gov.br
Abiotic Degradation Processes in Environmental Systems
Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For organic compounds like pentachloropropanenitrile, the primary abiotic pathways are often photolysis (degradation by light) and hydrolysis (reaction with water). The structure of pentachloropropanenitrile, featuring a carbon chain saturated with chlorine atoms, suggests that these processes could be significant in its environmental transformation. However, without specific studies, any discussion of its behavior remains theoretical.
Photolytic Degradation Studies
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons, particularly from sunlight. This process can be a major route of transformation for many pollutants in surface waters and the atmosphere. For chlorinated compounds, photolysis can lead to the cleavage of carbon-chlorine bonds, initiating a cascade of reactions that can ultimately lead to less harmful substances.
Currently, there is a lack of specific research data on the photolytic degradation of Propanenitrile, pentachloro-. No studies detailing its photodegradation quantum yield, half-life under various light conditions, or the identity of its photoproducts could be identified. Therefore, it is not possible to present a data table or a detailed analysis of its photolytic fate.
Hydrolytic Stability in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by the pH, temperature, and the presence of catalysts in the aqueous environment. For halogenated alkanes and nitriles, hydrolysis can be a significant degradation pathway, potentially leading to the formation of alcohols, carboxylic acids, and inorganic halides.
Similar to photolysis, there is a significant lack of empirical data concerning the hydrolytic stability of Propanenitrile, pentachloro-. Scientific literature does not provide information on its hydrolysis rate constants at different pH values (acidic, neutral, and alkaline conditions) or the resulting degradation products. Without such studies, its persistence in aqueous environments cannot be accurately assessed. Consequently, a data table on its hydrolytic stability cannot be compiled.
Advanced Analytical Methodologies for Detection and Quantification of Propanenitrile, Pentachloro
Chromatographic Separation Techniques
Chromatography is a cornerstone of modern analytical chemistry, providing the necessary separation of target analytes from complex sample mixtures. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte. For Propanenitrile, pentachloro-, a compound with an estimated boiling point that suggests sufficient volatility, both techniques can be considered, each offering distinct advantages depending on the analytical context.
Gas Chromatography (GC) for Volatile Analyte Analysis
Given its structure—a short-chain nitrile with extensive chlorination—Propanenitrile, pentachloro- is expected to be a semi-volatile compound, making Gas Chromatography (GC) a highly suitable technique for its analysis. GC separates compounds based on their boiling points and their interactions with the stationary phase of the chromatographic column. For the analysis of chlorinated compounds, capillary columns with non-polar or medium-polarity stationary phases are typically employed.
The selection of the detector is crucial for achieving the required sensitivity and selectivity. For halogenated compounds like pentachloropropanenitrile, an Electron Capture Detector (ECD) is particularly effective. The ECD is highly sensitive to electrophilic functional groups, such as the chlorine atoms present in the molecule, allowing for very low detection limits.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Propanenitrile, pentachloro- Analysis
| Parameter | Typical Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300 °C |
Liquid Chromatography (LC) for Non-Volatile Analyte Analysis
While GC is often the preferred method for semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can be viable alternatives, especially when dealing with thermally labile compounds or when direct analysis of aqueous samples is desired without extensive extraction.
For a non-polar compound like Propanenitrile, pentachloro-, reversed-phase liquid chromatography would be the mode of choice. This technique utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, starting with a high proportion of water and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, would likely be necessary to ensure the elution of this highly chlorinated, and therefore relatively non-polar, compound.
Hyphenated Techniques for Comprehensive Analysis
To achieve unambiguous identification and reliable quantification, especially at trace levels, chromatographic techniques are often coupled with mass spectrometry. This "hyphenation" combines the separation power of chromatography with the high selectivity and sensitivity of mass spectrometric detection.
GC-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of volatile and semi-volatile organic compounds. After separation in the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum, a fragmentation pattern unique to the compound's structure, serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries.
For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances sensitivity and reduces matrix interference, making it ideal for trace analysis of Propanenitrile, pentachloro- in complex samples.
LC-Mass Spectrometry (LC-MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are not amenable to GC or for samples in complex matrices that require minimal cleanup. After separation by LC, the analyte is introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often more suitable for relatively non-polar compounds of moderate volatility like Propanenitrile, pentachloro-.
LC-MS, particularly when using tandem mass spectrometry (MS/MS), offers exceptional selectivity through techniques like Selected Reaction Monitoring (SRM). This method monitors a specific fragmentation of a precursor ion to a product ion, providing a high degree of certainty in both identification and quantification, even in the presence of co-eluting matrix components.
Sample Preparation and Extraction Methodologies for Diverse Matrices
The success of any analytical method heavily relies on the efficiency of the sample preparation and extraction steps, which aim to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for detection. The choice of method depends on the matrix type (e.g., water, soil, biological tissues) and the physicochemical properties of Propanenitrile, pentachloro-.
For solid matrices like soil or sediment, common extraction techniques include:
Soxhlet Extraction: A classical method involving continuous extraction with an organic solvent.
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.
Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of the analyte into a solvent.
For aqueous samples, widely used methods are:
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent.
Following extraction, a cleanup step may be necessary to remove interfering co-extracted substances. This can involve techniques such as adsorption chromatography using materials like silica (B1680970) gel or Florisil.
Table 2: Summary of Extraction Techniques for Propanenitrile, pentachloro-
| Technique | Matrix | Description |
|---|---|---|
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissue | Uses organic solvents at high temperature and pressure for rapid extraction. |
| Solid-Phase Extraction (SPE) | Water | Analyte is adsorbed onto a solid sorbent from the aqueous phase and then eluted with a solvent. |
| Liquid-Liquid Extraction (LLE) | Water | Analyte is partitioned into an immiscible organic solvent (e.g., dichloromethane (B109758), hexane). |
Liquid-Liquid Extraction Optimization
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. The optimization of an LLE method for Propanenitrile, pentachloro- would involve a systematic investigation of several key parameters to maximize the recovery and purity of the analyte.
Key Optimization Parameters:
Solvent Selection: The choice of an appropriate organic solvent is critical. The ideal solvent should have a high affinity for Propanenitrile, pentachloro-, be immiscible with the sample matrix (e.g., water), have a low boiling point for easy removal, and be of high purity to avoid introducing contaminants. Based on the non-polar nature of many organochlorine compounds, solvents such as hexane, dichloromethane, or ethyl acetate (B1210297) would be primary candidates for investigation.
pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency of ionizable compounds. For Propanenitrile, pentachloro-, which is not expected to ionize, pH adjustment may be less critical for the analyte itself but could be used to suppress the extraction of acidic or basic interferences from the sample matrix.
Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of non-polar organic compounds, thereby promoting their transfer into the organic phase and increasing the extraction efficiency.
Solvent-to-Sample Ratio: The ratio of the volume of the extraction solvent to the volume of the sample is another important parameter. A higher solvent volume can lead to better recovery but will also result in a more dilute extract, requiring a subsequent concentration step.
Extraction Time and Mixing: The duration and method of mixing (e.g., vortexing, shaking) should be optimized to ensure that equilibrium is reached and the analyte is efficiently transferred between the two phases.
The optimization process would typically involve varying these parameters systematically and analyzing the resulting extracts to determine the conditions that yield the highest and most reproducible recovery of Propanenitrile, pentachloro-.
Solid-Phase Extraction Development
Solid-phase extraction (SPE) is a chromatographic technique used for sample preparation that isolates analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. The development of an SPE method for Propanenitrile, pentachloro- would focus on selecting the appropriate sorbent and optimizing the extraction procedure.
Steps in SPE Method Development:
Sorbent Selection: The choice of sorbent is based on the physicochemical properties of the analyte and the sample matrix. For a non-polar compound like Propanenitrile, pentachloro-, a reversed-phase sorbent such as C18-bonded silica would likely be effective. This type of sorbent retains non-polar analytes from a polar sample matrix.
Conditioning: The sorbent bed is first conditioned with a solvent that is miscible with the sample, typically methanol (B129727) followed by water. This step activates the sorbent and ensures reproducible retention.
Sample Loading: The sample is passed through the SPE cartridge. The flow rate is a critical parameter to control, as it affects the interaction time between the analyte and the sorbent, and thus the retention efficiency.
Washing: After the sample is loaded, a wash step is performed to remove any weakly retained interferences. The wash solvent should be strong enough to elute interferences but weak enough to not elute the analyte of interest. This might involve a mixture of water and a small percentage of an organic solvent.
Elution: The final step is the elution of the retained analyte using a small volume of a strong organic solvent, such as acetonitrile or methanol. This results in a concentrated and purified extract.
The development process would involve testing different sorbents, wash solvents, and elution solvents to achieve the best recovery of Propanenitrile, pentachloro- while minimizing matrix effects.
Supercritical Fluid Extraction Applications
Supercritical fluid extraction (SFE) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE is considered a green technology due to the use of a non-toxic and environmentally benign solvent. The application of SFE for the extraction of Propanenitrile, pentachloro- from solid or semi-solid samples would require the optimization of several instrumental parameters.
Key SFE Parameters:
Pressure and Temperature: These two parameters control the density and solvating power of the supercritical fluid. For non-polar to moderately polar compounds, increasing the pressure at a constant temperature generally increases the fluid density and its ability to dissolve the analyte.
Modifier: While supercritical CO₂ is an excellent solvent for non-polar compounds, its efficiency can be limited for more polar analytes. In such cases, a small amount of an organic solvent, known as a modifier (e.g., methanol), can be added to the CO₂ to increase its polarity and enhance the extraction of the target compound.
Flow Rate: The flow rate of the supercritical fluid affects the contact time with the sample matrix and can influence the extraction efficiency and time.
Static and Dynamic Extraction Times: An SFE process can include a static phase, where the sample is soaked in the supercritical fluid without flow, followed by a dynamic phase, where the fluid flows through the sample and is collected. The duration of both phases needs to be optimized for complete extraction.
For a compound like Propanenitrile, pentachloro-, SFE could offer a rapid and efficient extraction method with reduced solvent consumption compared to traditional techniques.
Quantitative Analytical Method Validation and Quality Control in Environmental and Synthetic Research
Once a suitable extraction and analytical method is developed, it must be validated to ensure that it is reliable, accurate, and fit for its intended purpose. Method validation is a critical component of quality assurance in both environmental monitoring and synthetic research.
Validation Parameters:
Linearity and Range: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Quality Control:
Quality control (QC) procedures are implemented to ensure the ongoing reliability of the analytical results. This involves the regular analysis of QC samples, such as blanks, duplicates, and spiked samples, alongside the unknown samples.
Blanks: Method blanks are analyzed to check for contamination during the sample preparation and analysis process.
Duplicates: Duplicate samples are analyzed to assess the precision of the entire analytical method.
Spiked Samples: Matrix spikes are used to evaluate the effect of the sample matrix on the analytical measurement and to monitor the method's accuracy.
The implementation of a robust method validation and quality control program is essential for generating high-quality, defensible data in any research involving the quantitative analysis of Propanenitrile, pentachloro-.
Role of Propanenitrile, Pentachloro in Advanced Chemical Synthesis and Materials Science Research
Intermediate in Synthetic Organic Chemistrynumberanalytics.com
In organic synthesis, reactive intermediates are transient species that are formed during a reaction and quickly convert to a more stable molecule. wikipedia.org The utility of a compound like pentachloropropanenitrile lies in the reactivity of its nitrile and polychlorinated alkyl backbone.
Precursor for Dyes and Pigments Research
The synthesis of dyes and pigments often involves the chemical modification of organic molecules to create chromophores (color-bearing groups) and auxochromes (groups that modify the color). nih.govresearchgate.net Nitrile groups are valuable precursors for various nitrogen-containing heterocycles, which form the core of many synthetic colorants. wikipedia.org
Theoretically, the nitrile group in pentachloropropanenitrile could be hydrolyzed, reduced, or cyclized to create diverse molecular scaffolds. The five chlorine atoms would significantly influence the electronic properties of any resulting dye molecule, potentially shifting its color and affecting properties like lightfastness and solubility. nih.gov While many synthetic dyes are based on precursors like aniline, the development of novel colorants is an ongoing field of research. wikipedia.org
Synthesis of Pharmaceutical Intermediates
Pharmaceutical synthesis relies on chemical intermediates to build complex, biologically active molecules. thieme.comarkema.comarborpharmchem.com The nitrile group is a common feature in many pharmaceuticals and can be converted into amines, amides, or carboxylic acids, which are fundamental functional groups in drug molecules. wikipedia.orgmdpi.com For instance, the parent compound, propionitrile, is a building block for the drug flopropione. wikipedia.org
The pentachloro- substitution on the propanenitrile backbone presents a unique chemical entity. The high degree of chlorination would impart significant lipophilicity and could serve as a handle for further chemical transformations. While specific examples of its use are not prominent in publicly available research, its structure is suitable for investigation in medicinal chemistry for creating novel pharmaceutical intermediates.
Interactive Data Table: Properties of Propanenitrile, pentachloro-
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,3-pentachloropropanenitrile | nih.gov |
| Molecular Formula | C₃Cl₅N | nih.gov |
| Molecular Weight | 227.3 g/mol | nih.gov |
| CAS Number | 6065-95-8 | nih.govguidechem.com |
| Canonical SMILES | C(#N)C(C(Cl)(Cl)Cl)(Cl)Cl | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Complexity | 147 | nih.gov |
Applications in Polymer Chemistry Researchresearch.csiro.au
Polymer science involves the synthesis and modification of long-chain molecules (polymers) from smaller units (monomers). libretexts.orgsigmaaldrich.com The properties of polymers can be tailored for specific applications through various chemical techniques. numberanalytics.comdistrupol.com
Monomer or Co-monomer in Polymerization Studies
Chain-growth polymerization involves the addition of monomers to a growing polymer chain. wikipedia.org Monomers typically contain a reactive site, such as a carbon-carbon double bond. aiche.org While pentachloropropanenitrile does not possess a typical vinyl group for addition polymerization, its nitrile group could potentially participate in certain types of polymerization reactions under specific catalytic conditions. More plausibly, it could be chemically modified to introduce a polymerizable group, thereby acting as a functional monomer. The incorporation of such a highly chlorinated, nitrile-containing monomer could be explored in research to create polymers with unique properties, such as flame retardancy or altered solubility.
Modification of Polymer Properties
Chemical modification is a key strategy for altering the properties of existing polymers. researchgate.netrsc.org This can involve grafting smaller molecules onto a polymer backbone to impart new functionalities. researchgate.net Pentachloropropanenitrile could theoretically be used as a modifying agent. For example, it could be attached to a polymer chain to increase its density, modify its refractive index, or enhance its resistance to chemical degradation. The amorphous nature of many polymers can be influenced by the addition of other components, and blending with a molecule like pentachloropropanenitrile could be a subject of materials science research. rextac.com
Contributions to Coordination Chemistry and Inorganic Materials Synthesismdpi.com
Coordination chemistry studies compounds consisting of a central metal atom bonded to surrounding molecules or ions called ligands. solubilityofthings.comorientjchem.org The properties and reactivity of these complexes are dictated by the nature of the metal and the ligands. solubilityofthings.com
The nitrile group in pentachloropropanenitrile possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordinating with metal ions. wikipedia.org The strong electron-withdrawing effect of the five chlorine atoms would significantly modulate the electron-donating ability of the nitrile nitrogen, making it a weaker Lewis base compared to simpler nitriles like acetonitrile (B52724). This electronic modification could lead to the formation of unique metal complexes with novel catalytic or material properties. The synthesis and characterization of such complexes represent a potential area of research within inorganic and materials chemistry. beilstein-journals.orgresearchgate.net
Ligand in Transition Metal Chemistry and Complex Formation
Propanenitrile, pentachloro- possesses the fundamental chemical attributes of a nitrile, making it a potential ligand in transition metal chemistry. The nitrile group (–C≡N) features a lone pair of electrons on the nitrogen atom, which can be donated to a vacant orbital of a transition metal ion to form a coordinate covalent bond. This interaction leads to the formation of transition metal-nitrile complexes. The coordination of nitriles to transition metals is a well-established area of inorganic chemistry, with such complexes serving as catalysts, models for biological systems, and intermediates in organic synthesis.
The specific behavior of propanenitrile, pentachloro- as a ligand is significantly influenced by its perchlorinated structure. The five chlorine atoms are strongly electron-withdrawing, which has a profound inductive effect on the electronic properties of the nitrile group. This electron withdrawal is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and donor strength compared to a non-chlorinated analogue like propanenitrile. Consequently, propanenitrile, pentachloro- would be considered a weakly coordinating ligand.
Despite its expected weak coordination, complexes formed with propanenitrile, pentachloro- could exhibit unique stability and reactivity profiles. The steric bulk of the five chlorine atoms could influence the geometry of the resulting metal complex and its coordination number. Furthermore, the high degree of halogenation might impart increased thermal stability and solubility in nonpolar solvents to the metal complex. While specific research on the coordination chemistry of propanenitrile, pentachloro- is not extensively documented in publicly available literature, the principles of coordination chemistry allow for predictions of its behavior.
| Property | General Nitrile Ligand | Expected Influence of Pentachlorination |
| Donor Atom | Nitrogen | Nitrogen |
| Coordination Mode | Typically monodentate through the nitrogen lone pair | Monodentate |
| Electron Donating Ability | Moderate | Weakened due to inductive effect of Cl atoms |
| Steric Hindrance | Variable depending on R group | Increased due to bulky CCl3 and CCl2 groups |
| Resulting Complex Stability | Variable | Potentially lower due to weak donation, but may be influenced by other factors |
Precursor for Thin Film Deposition Techniques (e.g., CVD)
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films on various substrates. nasa.gov The process involves the introduction of volatile precursor compounds into a reaction chamber, where they decompose and react on a heated substrate to form the desired film. nasa.gov The choice of precursor is critical and depends on factors such as its volatility, thermal stability, and the elemental composition of the desired film.
Propanenitrile, pentachloro-, with its carbon, nitrogen, and chlorine content, presents theoretical potential as a precursor for the deposition of specialized thin films, such as carbon nitride (CNx) or chlorine-doped carbon nitride films. Carbon nitride films are of significant research interest due to their predicted high hardness, wear resistance, and potential as semiconductor materials. The presence of both carbon and nitrogen in a single-source precursor like propanenitrile, pentachloro- can be advantageous for controlling the stoichiometry of the deposited film.
However, the utility of propanenitrile, pentachloro- as a CVD precursor is subject to several practical considerations. Its volatility and thermal decomposition profile would need to be suitable for the CVD process, allowing for consistent transport to the substrate without premature decomposition in the gas phase. A significant challenge would be the high chlorine content. The decomposition of a chlorine-rich precursor can lead to the incorporation of chlorine impurities into the thin film, which may be undesirable for many applications. Additionally, the corrosive nature of the chlorine-containing byproducts, such as HCl or Cl2, would necessitate the use of corrosion-resistant CVD reactor components. While there is no specific literature detailing the use of propanenitrile, pentachloro- in CVD, its properties suggest it could be explored for niche applications where chlorine incorporation is either tolerated or desired for specific film properties.
| Precursor Property | General Requirement for CVD | Assessment for Propanenitrile, pentachloro- |
| Volatility | Sufficient vapor pressure at moderate temperatures | Likely volatile due to relatively low molecular weight and non-polar nature |
| Thermal Stability | Stable at vaporization temperature, decomposes at deposition temperature | Unknown without experimental data, but C-Cl and C-C bonds will have specific decomposition temperatures |
| Elemental Composition | Contains desired elements for the film | Contains C and N for carbon nitride films; also contains Cl |
| Byproducts | Preferably volatile and non-corrosive | Likely to produce corrosive byproducts (e.g., HCl, Cl2) |
| Film Contamination | Should not introduce unwanted impurities | High risk of chlorine incorporation into the film |
Q & A
Q. What are the recommended synthesis routes for Propanenitrile, pentachloro-, and what key reaction conditions influence yield?
Propanenitrile, pentachloro- (1,1,2,3,3-Pentachloropropane) is typically synthesized via halogenation reactions using phosphorus pentachloride (PCl₅) under reflux conditions. For example, analogous chlorinated nitriles are prepared by reacting precursors with PCl₅ in phosphorus oxychloride (POCl₃), followed by quenching with ice-water to isolate the product . Reaction duration (e.g., 15 hours for chlorination) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of substrate to PCl₅) are critical for optimizing yield. Post-synthesis purification via recrystallization (e.g., ethanol) ensures product integrity .
Q. Which physicochemical properties are essential for safe handling and experimental design?
Key properties include vapor-liquid equilibrium data (to assess volatility) and thermal stability. For instance, vapor-liquid equilibrium studies for related nitriles (e.g., acetonitrile-propanenitrile systems) highlight the importance of temperature-controlled storage to prevent decomposition . Additionally, the compound’s high chlorine content increases density (≥1.6 g/cm³) and hydrophobicity, influencing solvent selection for dissolution (e.g., toluene or non-polar solvents) . Safety protocols must address acute toxicity risks, including cyanide release upon thermal decomposition .
Q. What standardized protocols exist for evaluating acute toxicity in mammalian models?
Observational cohort studies and controlled exposure experiments in rodents are primary methods. Inhalation, oral, and dermal exposure routes are assessed using criteria aligned with systemic effects (e.g., respiratory distress, body weight changes) . Dose-response studies should follow OECD guidelines, with mortality thresholds and histopathological analyses to identify organ-specific toxicity. Supporting data from parenteral studies (e.g., intravenous) may clarify mechanisms .
Advanced Research Questions
Q. How do advanced oxidation processes (AOPs) influence the degradation pathways of Propanenitrile, pentachloro- in aquatic environments?
AOPs like Co(II)-mediated hydroxyl radical (•OH) generation degrade halogenated compounds via electron transfer or ring addition. For pentachloro-derivatives, site-specific •OH attack leads to dechlorination and nitrile group conversion to carboxylic acids. Kinetic studies using chemiluminescence (CL) detection reveal degradation half-lives (<30 minutes under optimized Co(II)/H₂O₂ conditions), with intermediates identified via LC-MS . Competing pathways (e.g., direct photolysis) require pH-controlled experiments to isolate dominant mechanisms .
Q. What analytical techniques achieve trace-level quantification in complex environmental matrices?
Gas chromatography coupled with electron capture detection (GC-ECD) is optimal for chlorinated compounds due to high sensitivity (detection limits ~0.1 ppb). For aqueous samples, solid-phase extraction (SPE) with C18 cartridges pre-concentrates analytes. Recent advances in chemiluminescence (CL) methods enable real-time monitoring of degradation kinetics, with linear response ranges (0.1–100 µM) validated against EPA standards . Matrix effects (e.g., humic acid interference) necessitate internal standardization (e.g., ¹³C-labeled analogs) .
Q. Can computational models predict solvation behavior and environmental partitioning?
COSMO-RS simulations predict solvation free energies (ΔGhydr) by analyzing sigma profiles, which quantify polarity. For pentachloro-derivatives, high hydrophobicity (ΔGhydr > 10 kJ/mol) correlates with bioaccumulation potential in lipid-rich tissues . Molecular dynamics (MD) models further elucidate partitioning coefficients (log Kow ~5.2), aligning with experimental octanol-water distribution data. Discrepancies between modeled and experimental ΔGhydr values (e.g., ±2 kJ/mol) highlight the need for force-field refinement in highly halogenated systems .
Data Contradiction Analysis
- Toxicity Study Design : Cohort studies () may report lower LD₅₀ values than controlled exposure experiments due to confounding variables (e.g., genetic diversity in human populations). Methodological harmonization using species-specific adjustment factors is recommended .
- Degradation Kinetics : CL-based studies () suggest faster degradation rates than computational predictions (), possibly due to unaccounted radical scavengers in real-world matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
